Decahydroisoquinoline

Catalog No.
S774274
CAS No.
6329-61-9
M.F
C9H17N
M. Wt
139.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decahydroisoquinoline

CAS Number

6329-61-9

Product Name

Decahydroisoquinoline

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

InChI

InChI=1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2

InChI Key

NENLYAQPNATJSU-UHFFFAOYSA-N

SMILES

C1CCC2CNCCC2C1

Canonical SMILES

C1CCC2CNCCC2C1

Decahydroisoquinoline is a nitrogen-containing heterocyclic compound with the chemical formula C9H17NC_9H_{17}N. It represents the saturated form of isoquinoline and can be synthesized through the hydrogenation of isoquinoline or tetrahydroisoquinoline. The compound features a bicyclic structure, which contributes to its unique properties and reactivity. There are four stereoisomers of decahydroisoquinoline, differing in the configuration of the carbon atoms at the ring fusion, which can influence its biological activity and interactions .

, primarily due to its nitrogen atom and saturated carbon framework. Common transformations include:

  • Hydrogenation: The conversion of isoquinoline to decahydroisoquinoline through hydrogenation is a fundamental reaction that can be catalyzed using palladium or platinum catalysts.
  • Cross-Coupling Reactions: Decahydroisoquinoline derivatives can undergo cross-coupling reactions, such as Suzuki–Miyaura and Buchwald–Hartwig reactions, which are crucial in medicinal chemistry for synthesizing complex organic molecules .
  • Functionalization: The nitrogen atom allows for electrophilic substitution reactions, enabling the introduction of various functional groups that enhance the compound's pharmacological properties .

Decahydroisoquinoline exhibits significant biological activity, particularly in pharmacology. It is found in several natural alkaloids, such as gephyrotoxins and pumiliotoxin C, which are known for their neurotoxic effects. Additionally, decahydroisoquinoline derivatives are present in various pharmaceutical drugs, including:

  • Ciprefadol: An analgesic used for pain management.
  • Dasolampanel: A drug under investigation for its potential in treating epilepsy.
  • Nelfinavir and Saquinavir: Antiretroviral medications used in HIV treatment.
  • Tezampanel: A potential treatment for pain management .

Several methods exist for synthesizing decahydroisoquinoline:

  • Hydrogenation of Isoquinoline: This is the most straightforward method, where isoquinoline is treated with hydrogen gas in the presence of a catalyst.
  • Cyclization Reactions: Various cyclization methods can lead to decahydroisoquinoline derivatives by forming the bicyclic structure from simpler precursors.
  • Use of Catalysts: Transition metal catalysts facilitate efficient synthesis through various coupling reactions, enhancing yield and selectivity .

Decahydroisoquinoline serves multiple applications across different fields:

  • Pharmaceuticals: It is utilized as an intermediate in the synthesis of various drugs due to its structural versatility.
  • Organic Synthesis: The compound acts as a building block for synthesizing more complex organic molecules.
  • Research: Its derivatives are studied for potential therapeutic effects against neurological disorders and cancer .

Research on decahydroisoquinoline has highlighted its interactions with biological targets. For instance, derivatives like NVP-ACQ090 have been shown to act as selective antagonists at somatostatin receptors, indicating potential applications in treating conditions related to these receptors. Interaction studies often focus on binding affinities and mechanism-of-action analyses to understand how these compounds exert their biological effects .

Decahydroisoquinoline shares structural similarities with several other compounds, which can be compared based on their properties and applications:

Compound NameStructure TypeBiological ActivityUnique Features
IsoquinolineUnsaturated heterocycleNeuroactive propertiesPrecursor to decahydroisoquinoline
TetrahydroisoquinolinePartially saturatedAnalgesic and neuroprotective effectsIntermediate in hydrogenation
QuinolineUnsaturated heterocycleAntimicrobial and antimalarialContains a nitrogen atom in a different position
DihydroisoquinolinePartially saturatedAntiviral propertiesLess saturated than decahydroisoquinoline

Decahydroisoquinoline's uniqueness lies in its fully saturated structure, which enhances stability and alters its reactivity compared to its unsaturated counterparts like isoquinoline and quinoline. This saturation allows for diverse modifications that can lead to novel therapeutic agents .

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6329-61-9

Wikipedia

Decahydroisoquinoline

Dates

Modify: 2023-08-15

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